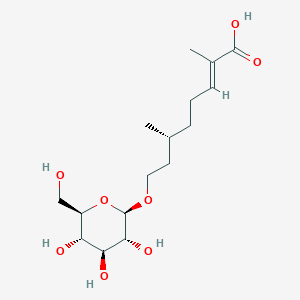

Kankanoside E

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Kankanoside E is an acyclic monoterpene glycoside isolated from the methanolic extract of dried stems of Cistanche tubulosa (SCHRENK) R. WIGHT (Orobanchaceae). This compound, along with other iridoid glycosides and monoterpenes, has been identified as a significant bioactive constituent of Cistanche tubulosa, a perennial parasitic plant traditionally used in various Asian and African countries for medicinal purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Kankanoside E involves the extraction from the dried stems of Cistanche tubulosa. The methanolic extract is subjected to normal-phase and reversed-phase silica gel column chromatography and repeated high-performance liquid chromatography (HPLC) to isolate this compound .

Industrial Production Methods

Currently, there are no large-scale industrial production methods specifically for this compound. The compound is primarily obtained through extraction from natural sources, particularly from Cistanche tubulosa.

Chemical Reactions Analysis

Types of Reactions

Kankanoside E, being an acyclic monoterpene glycoside, can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound could lead to the formation of carboxylic acids, while reduction could yield alcohols.

Scientific Research Applications

Kankanoside E has been studied for its potential medicinal properties. It has shown promise in various areas, including:

Hepatoprotective Activity: This compound has been found to exhibit protective effects on the liver, making it a potential candidate for treating liver-related disorders.

Vasorelaxant Activity: The compound has demonstrated the ability to relax blood vessels, which could be beneficial in managing cardiovascular diseases.

Traditional Medicine: Cistanche tubulosa, the source of this compound, has been traditionally used to treat impotence, sterility, lumbago, and body weakness.

Mechanism of Action

The exact mechanism of action of Kankanoside E is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways involved in hepatoprotection and vasorelaxation. Further research is needed to elucidate the precise molecular mechanisms.

Comparison with Similar Compounds

Kankanoside E is part of a group of compounds isolated from Cistanche tubulosa, including:

Kankanosides A, B, C, and D: These are iridoid glycosides with similar structures but different functional groups.

Kankanol: A chlorinated iridoid with distinct chemical properties.

Uniqueness

This compound is unique due to its acyclic monoterpene glycoside structure, which differentiates it from the cyclic iridoid glycosides like Kankanosides A, B, C, and D. This structural difference may contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name |

(E,6R)-2,6-dimethyl-8-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O8/c1-9(4-3-5-10(2)15(21)22)6-7-23-16-14(20)13(19)12(18)11(8-17)24-16/h5,9,11-14,16-20H,3-4,6-8H2,1-2H3,(H,21,22)/b10-5+/t9-,11-,12-,13+,14-,16-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOXBWGQSBSJEOT-FHMJDAQXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)CCOC1C(C(C(C(O1)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC/C=C(\C)/C(=O)O)CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.